molecular formula C20H25BrClNO11 B060773 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside CAS No. 177966-52-8

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside

Cat. No.: B060773
CAS No.: 177966-52-8
M. Wt: 570.8 g/mol
InChI Key: TXCDHJGGJYHESA-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a chromogenic substrate for beta-glucosidase enzymes, which means it produces a colored product upon enzymatic cleavage. This property makes it valuable in various assays and diagnostic tests to detect the presence and activity of beta-glucosidase.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-4-chloro-3-indole, which is reacted with cellobiose.

    Glycosylation Reaction: The indole derivative undergoes a glycosylation reaction with cellobiose in the presence of a suitable catalyst, such as silver carbonate or silver oxide, to form the beta-D-cellobioside linkage.

    Purification: The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.

    Optimization: Reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized for maximum yield and efficiency.

    Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure consistency and purity suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside can undergo various chemical reactions, including:

    Hydrolysis: Enzymatic hydrolysis by beta-glucosidase, resulting in the release of 5-bromo-4-chloro-3-indolyl and cellobiose.

    Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: The bromine and chlorine atoms on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed in aqueous buffer solutions at physiological pH with beta-glucosidase enzyme.

    Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Requires nucleophiles like amines or thiols under basic conditions.

Major Products

    Hydrolysis: Produces 5-bromo-4-chloro-3-indolyl and cellobiose.

    Oxidation: Yields various oxidized derivatives of the indole moiety.

    Substitution: Results in substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-chloro-3-indolyl beta-D-cellobioside has numerous applications in scientific research:

    Biochemistry: Used as a chromogenic substrate to detect beta-glucosidase activity in various assays.

    Molecular Biology: Employed in histochemical staining to visualize enzyme activity in tissues and cells.

    Microbiology: Utilized in the identification and differentiation of microbial species based on beta-glucosidase activity.

    Medicine: Applied in diagnostic tests to detect enzyme deficiencies or abnormalities in clinical samples.

    Industry: Used in quality control processes to monitor enzyme activity in industrial fermentation and bioprocessing.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-3-indolyl beta-D-glucopyranoside
  • 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside
  • 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide

Comparison

  • Substrate Specificity : While 5-Bromo-4-chloro-3-indolyl beta-D-cellobioside is specific for beta-glucosidase, other similar compounds are specific for different enzymes such as beta-galactosidase or beta-glucuronidase.
  • Applications : The choice of compound depends on the enzyme being studied. For example, 5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside is used for detecting beta-galactosidase activity, whereas 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used for beta-glucuronidase.
  • Colorimetric Properties : All these compounds produce a colored product upon enzymatic cleavage, but the intensity and hue of the color may vary slightly depending on the specific compound and enzyme involved.

Properties

IUPAC Name

2-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCDHJGGJYHESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654940
Record name 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177966-52-8
Record name 5-Bromo-4-chloro-1H-indol-3-yl 4-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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